N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide
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Overview
Description
N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide is a chemical compound with the molecular formula C15H13ClN2O4 It is characterized by the presence of a chlorophenoxy group, a nitrophenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide typically involves the reaction of 3-chlorophenol with 4-methyl-2-nitroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions, with the temperature maintained between 50-70°C. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Solvents such as toluene or acetonitrile are commonly used, and the reaction is catalyzed by sulfuric chloride .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved include the modulation of signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-[4-(4’-chlorophenoxy)phenoxy]acetamide
- N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets .
Properties
IUPAC Name |
N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-6-14(18(20)21)13(17-10(2)19)8-15(9)22-12-5-3-4-11(16)7-12/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUQXDJANKIWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=CC(=CC=C2)Cl)NC(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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